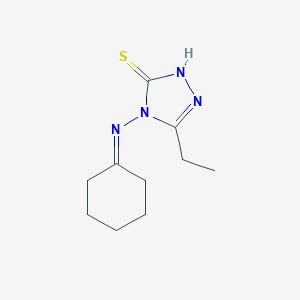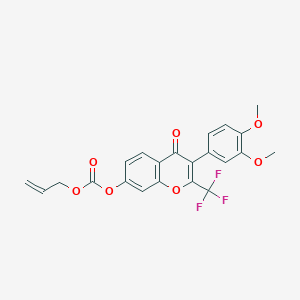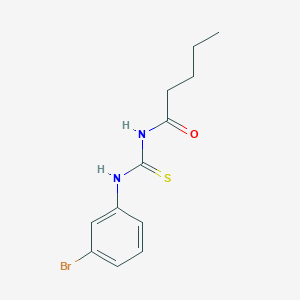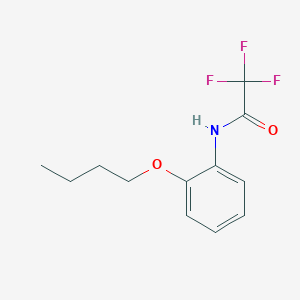
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide, also known as MPB or MPB-55, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MPB-55 is a sulfonamide derivative that has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound-55 can reduce the production of inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. This leads to a reduction in inflammation and pain. This compound-55 has also been shown to have a positive effect on the immune system, enhancing the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been shown to be effective in reducing inflammation and pain in various animal models, making it a promising candidate for further research. However, one limitation of using this compound-55 in laboratory experiments is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55. One area of interest is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential. Other potential future directions include investigating the compound's effects on other diseases and conditions, as well as exploring its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a promising compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. While its exact mechanism of action is not fully understood, studies have shown that it possesses anti-inflammatory and analgesic properties that make it a promising candidate for the development of new drugs. Further research is needed to fully understand the compound's therapeutic potential and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with pyridine-4-carboxaldehyde in the presence of propan-2-ol and a catalyst such as p-toluenesulfonic acid. The resulting product is then reduced using sodium borohydride to yield this compound-55. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, which have been found to be effective in reducing inflammation in various animal models. This compound-55 has also been shown to possess analgesic properties, making it a promising candidate for the development of new pain-relieving drugs.
Propiedades
Fórmula molecular |
C15H18N2O3S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-11(2)12-4-5-14(20-3)15(10-12)21(18,19)17-13-6-8-16-9-7-13/h4-11H,1-3H3,(H,16,17) |
Clave InChI |
IOSAGMYFYVFBKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=NC=C2 |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)

![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)


![N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B255480.png)


![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)
![2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B255491.png)